molecular formula C20H21N3O5 B2611958 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 954660-76-5

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2611958
CAS No.: 954660-76-5
M. Wt: 383.404
InChI Key: ATCUUDMCLZXWRN-UHFFFAOYSA-N
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Description

This compound features a urea core substituted with a 3-methoxyphenyl group and a 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl moiety. The benzo[d][1,3]dioxole (methylenedioxy) group enhances lipophilicity and metabolic stability, while the 5-oxopyrrolidin-3-yl ring introduces conformational rigidity.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-4-2-3-14(8-16)22-20(25)21-10-13-7-19(24)23(11-13)15-5-6-17-18(9-15)28-12-27-17/h2-6,8-9,13H,7,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCUUDMCLZXWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of approximately 336.38 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a methoxyphenyl group, which contribute to its biological activity.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
  • Receptor Modulation : It may act as a modulator for specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.

Anticancer Activity

Recent studies have reported that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.5Caspase activation
A549 (Lung)18.0Cell cycle arrest

Neuroprotective Effects

The compound has also shown neuroprotective effects in various models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of this compound against multiple cancer types. The results indicated that it effectively inhibited tumor growth in xenograft models.

Study 2: Neuroprotection

In a preclinical study published in Neuroscience Letters, the compound was tested for neuroprotective effects against oxidative stress-induced damage in primary neuronal cultures. The results showed a significant reduction in cell death compared to controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Core

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (Compound 12)
  • Structure: Replaces the 3-methoxyphenyl and pyrrolidinone-methyl groups with a 3-chlorobenzoyl moiety.
  • Key Differences: The chloro substituent (electron-withdrawing) reduces electron density on the aryl ring compared to the methoxy group (electron-donating) in the target compound. Lacks the pyrrolidinone ring, resulting in greater conformational flexibility.
  • Synthesis : Formed via reaction of 3,4-(methylene)dioxyaniline with 3-chlorobenzoylisocyanate, yielding a 44% isolated product .
1-Phenyl-3-(1-phenylethyl)urea Derivatives (Compounds 5a–e)
  • Structure: Features a 1-phenylethyl group instead of the pyrrolidinone-methyl chain. Substituted phenyl rings (e.g., pyridine, methoxy, chloro) are explored.
  • Key Differences :
    • Modifications to the left-hand phenyl ring (e.g., dimethoxyphenyl to pyridine) alter steric and electronic profiles.
    • Demonstrated kinase inhibitory activity , suggesting substituent-dependent efficacy .

Positional Isomerism: 2-Methoxy vs. 3-Methoxy Phenyl

A positional isomer of the target compound, 1-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea , differs in the methoxy group placement .

  • Impact :
    • The 2-methoxy isomer may exhibit altered hydrogen-bonding patterns due to steric hindrance near the urea NH groups.
    • Positional effects on bioavailability or target binding remain speculative without experimental data .

Heterocyclic Modifications

Thiazole- and Cyclopropane-Containing Analogs (Compounds 92–94)
  • Structure : Replace the urea core with thiazole-carboxamide and cyclopropane moieties.
  • Cyclopropane enhances steric constraint, similar to the pyrrolidinone in the target compound.
  • Synthesis: Achieved via coupling of benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid with aminothiazole intermediates (16–25% yields) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 12 Compounds 5a–e
Molecular Weight ~400–420 g/mol (estimated) 317 g/mol 300–350 g/mol
LogP ~2.5–3.5 (predicted) ~3.0 (experimental) ~2.0–3.0
Hydrogen Bonding Urea NH + methoxy O Urea NH + chloro Urea NH + variable groups
Synthetic Yield Not reported 44% 50–70%

Structural Insights from Crystallography

  • Hydrogen Bonding : The urea group in analogs like Compound 12 forms N–H···O interactions with adjacent molecules, as seen in its crystal structure .
  • Conformational Analysis: The pyrrolidinone ring in the target compound likely adopts a twisted envelope conformation, as predicted by Cremer-Pople puckering parameters .
  • Software Tools : Programs like Mercury CSD enable visualization of packing patterns and void spaces, critical for comparing solid-state behavior .

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